molecular formula C17H18ClNO6S B4658898 methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate

methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate

Cat. No. B4658898
M. Wt: 399.8 g/mol
InChI Key: XBVBGCRTRFCRQE-UHFFFAOYSA-N
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Description

Methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Methylclofenapate, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its potential therapeutic effects on various diseases and conditions.

Mechanism of Action

The mechanism of action of methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate is not fully understood. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting the activity of COX enzymes, methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response, pain, and fever. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

Methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well understood. However, there are also some limitations to the use of methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate in lab experiments. It has a short half-life, which may limit its effectiveness over time. Additionally, it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the exploration of the potential therapeutic effects of methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate on various diseases and conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate in combination with other drugs may be explored to enhance its therapeutic effects.

Scientific Research Applications

Methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetateapate has been extensively studied for its potential therapeutic effects on various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6S/c1-11-8-13(5-7-15(11)25-10-17(20)24-3)26(21,22)19-14-9-12(18)4-6-16(14)23-2/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBGCRTRFCRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate
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methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate
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methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate
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methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate

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